molecular formula C7H9N3O2S B13802250 N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide

N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide

Cat. No.: B13802250
M. Wt: 199.23 g/mol
InChI Key: URSSMCLGYHUPJB-XBXARRHUSA-N
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Description

N-[3-[(E)-(Hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide is a thiophene-based acetamide derivative characterized by a hydroxyhydrazinylidene substituent at the 3-position of the thiophene ring. The (E)-configuration of the hydrazone group enhances its stability and influences its interaction with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide

InChI

InChI=1S/C7H9N3O2S/c1-5(11)9-7-6(2-3-13-7)4-8-10-12/h2-4,10,12H,1H3,(H,9,11)/b8-4+

InChI Key

URSSMCLGYHUPJB-XBXARRHUSA-N

Isomeric SMILES

CC(=O)NC1=C(C=CS1)/C=N/NO

Canonical SMILES

CC(=O)NC1=C(C=CS1)C=NNO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide typically involves the condensation of thiophene derivatives with hydrazine and acetic anhydride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s thiophene ring and hydrazine moiety play crucial roles in its activity, allowing it to interact with different molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiophene-Acetamide Derivatives

Compound A : N-(3-Acetyl-2-thienyl)-2-bromoacetamide ()
  • Structure : Features a 3-acetyl group and a bromoacetamide substituent on the thiophene ring.
  • Synthesis : Prepared in one step from 3-acetylthiophen-2-amine and bromoacetyl halides.
  • The bromine atom may enhance electrophilicity but reduces solubility.
  • Biological Relevance : Primarily used as an intermediate for advanced thiophene chemistry studies .
Compound B : 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide ()
  • Structure : Contains a 2-chlorobenzoyl group and an ethyl substituent on the thiophene ring.
  • Synthesis : Multi-step synthesis involving anthranilic acid derivatives and hydrazine hydrate.
  • Biological Relevance: Intermediate in synthesizing hypnotic drugs (e.g., etizolam) .
Compound C : (Z)-N-((2-Oxobenzofuran-3(2H)-ylidene)(thiophen-2-yl)methyl)acetamide ()
  • Structure: Combines a benzofuranone and thiophene-acetamide scaffold.
  • Synthesis: Rhodium-catalyzed annulation of N-phenoxyacetamides with propiolates.
  • Key Differences: The benzofuranone moiety introduces π-π stacking capabilities, absent in the target compound.
  • Biological Relevance: Potential applications in anticancer or anti-inflammatory therapies due to fused heterocyclic systems .

Hydrazine-Containing Analogues

Compound D : 2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide ()
  • Structure : Features a thioxoacetamide core with a hydrazinyl group.
  • Synthesis : Derived from 2-chloro-N-sulfamoylphenyl acetamide via reaction with hydrazine hydrate.
  • Biological Relevance : Investigated for enzyme inhibition (e.g., carbonic anhydrase) .
Compound E : N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide ()
  • Structure: Combines a thiazolidinone ring with a hydroxyacetamide substituent.
  • Synthesis : Multi-component reaction involving hydrazine derivatives and thioglycolic acid.
  • Key Differences: The thiazolidinone core provides conformational rigidity, contrasting with the flexible hydrazone group in the target compound.
  • Biological Relevance: Potential antidiabetic or anti-inflammatory agent due to thiazolidinone’s PPAR-γ agonist activity .

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Yield Melting Point (°C) Biological Activity
Target Compound Thiophene-acetamide 3-(E)-Hydroxyhydrazinylidene methyl Not reported Not available Antimicrobial (hypothesized)
Compound A () Thiophene-acetamide 3-Acetyl, 2-bromoacetamide Not reported Not available Intermediate for synthesis
Compound B () Thiophene-acetamide 3-(2-Chlorobenzoyl), 5-ethyl Not reported 417–419 Hypnotic drug intermediate
Compound D () Thioxoacetamide Hydrazinyl, 4-sulfamoylphenyl Moderate Not available Enzyme inhibition
Compound E () Thiazolidinone-acetamide 5-(4-Methoxybenzylidene), 2-thioxo Not reported Not available Antidiabetic (hypothesized)

Key Research Findings and Discussion

Structure-Activity Relationships (SAR)

  • Hydrazone vs. Thiazolidinone: The hydrazone group in the target compound may favor reversible binding to metalloenzymes, while Compound E’s thiazolidinone ring enables irreversible interactions via thiol groups .
  • Electrophilic Substituents : Bromine (Compound A) and chlorine (Compound B) enhance electrophilicity but reduce bioavailability compared to the hydroxyhydrazinylidene group.

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